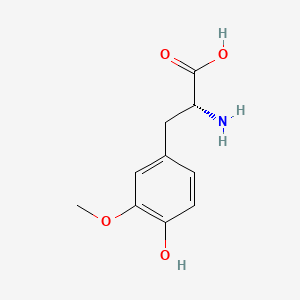

3-Methoxy-D-tyrosine

Description

Contextualizing 3-Methoxy-D-tyrosine within Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are defined as amino acids that are not naturally encoded in the genetic code and are therefore not directly incorporated into proteins during ribosomal translation ebi.ac.uktaylorandfrancis.comqyaobio.comcymitquimica.com. While the standard set of 20 proteinogenic amino acids forms the building blocks of proteins in all known life, a vast array of non-proteinogenic amino acids exist. These can arise through post-translational modifications of proteinogenic amino acids, or they may be synthesized via independent metabolic pathways ebi.ac.ukcultivatorphytolab.com. They are found in various biological contexts, including bacterial cell walls, microbial peptides, and as signaling molecules or metabolic intermediates ebi.ac.uktaylorandfrancis.comqyaobio.comcultivatorphytolab.com.

This compound fits this classification due to two key features:

Chemical Modification: The presence of a methoxy (B1213986) group (-OCH3) at the 3-position of the tyrosine phenyl ring represents a modification of the standard tyrosine structure.

Stereochemistry: The "D-" prefix indicates that it is the D-enantiomer of 3-methoxytyrosine. The standard proteinogenic amino acids (with the exception of glycine) are exclusively in the L-configuration biopharmaspec.comfrontiersin.orgnews-medical.net.

The synthesis and study of such modified and stereochemically distinct amino acids are crucial for expanding the chemical diversity available for peptide synthesis, drug development, and understanding complex biological pathways qyaobio.comcpcscientific.com. Compounds like this compound can serve as valuable chiral building blocks, allowing researchers to impart specific properties to peptides, such as enhanced stability or altered biological activity biopharmaspec.comcpcscientific.com.

Stereochemical Considerations in Tyrosine Derivatives: Focus on the D-Isomer

Chirality is a fundamental property of many biomolecules, including amino acids. Amino acids, except for glycine, possess a chiral alpha-carbon atom, meaning they exist as two non-superimposable mirror-image forms: L-amino acids and D-amino acids biopharmaspec.comwikipedia.org. In biological systems, particularly in mammals, the L-isomers are overwhelmingly utilized for protein synthesis and are recognized by cellular machinery biopharmaspec.comnews-medical.net.

D-amino acids, while less common in mammalian proteins, are not biologically inert. They play significant roles in various organisms, notably in bacteria, where they are integral components of peptidoglycan cell walls, contributing to structural integrity and resistance to enzymatic degradation frontiersin.orgwikipedia.orgtandfonline.com. In mammals, D-amino acids like D-serine and D-aspartate have been identified as neurotransmitters or neuromodulators, influencing neuronal development and function frontiersin.orgnews-medical.netwikipedia.orgtandfonline.com. Furthermore, the incorporation of D-amino acids into synthetic peptides is a strategy employed to increase their resistance to proteolysis, thereby extending their half-life in vivo and enhancing their pharmacological potential biopharmaspec.com.

For this compound, the D-configuration implies that it would not be recognized by the standard ribosomal machinery for protein synthesis. However, its D-stereochemistry, combined with the methoxy substitution, suggests potential applications in creating peptides with enhanced stability against peptidases that are specific for L-amino acids biopharmaspec.com. Research into D-amino acids has also highlighted their potential as biomarkers for certain diseases, including cancers news-medical.net. While specific documented research findings for this compound are less prevalent than for its L-isomer (3-O-Methyl-L-DOPA), its structural characteristics position it as a molecule of interest for exploring modified peptide properties and as a specialized research chemical.

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | nih.govachemblock.comnih.govnih.gov |

| CAS Number | 15402-76-3 | nih.govachemblock.comguidechem.com |

| Molecular Formula | C10H13NO4 | nih.govnih.govchemspider.com |

| Molecular Weight | 211.21 g/mol | nih.govnih.govchemspider.com |

| SMILES | COC1=C(C=CC(=C1)CC@@HN)O | nih.gov |

| InChIKey | PFDUUKDQEHURQC-SSDOTTSWSA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDUUKDQEHURQC-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15402-76-3 | |

| Record name | 3-O-Methyldopa, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-METHYLDOPA, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI2DN1QC9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Biological Function of 3 Methoxy D Tyrosine and Its Analogues

Enzyme Interactions and Modulation

3-Methoxy-D-tyrosine and related compounds interact with several key enzymes, modulating their activity and thereby influencing biological processes.

Tyrosine Hydroxylase Inhibition

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576). While direct inhibition of TH by this compound is not extensively documented in the provided search results, related compounds and mechanisms are noted. For instance, dopamine itself acts as a feedback inhibitor of TH, binding to the enzyme and stabilizing its conformation, which is reversed by phosphorylation at Ser40 researchgate.netuib.nochaconlab.orgresearchgate.netnih.govwikipedia.org. Alpha-methyltyrosine (α-MT) is identified as a TH inhibitor that protects against neurodegeneration in Parkinson's disease models by suppressing dopamine generation mdpi.com. Although not explicitly stated for this compound, its structural similarity to tyrosine and its metabolic relationship with L-DOPA suggest potential, albeit indirect, influences on TH regulation or downstream effects.

Tyrosinase Inhibition by D-Tyrosine and Methoxy-Substituted Derivatives

Tyrosinase is a critical enzyme in melanin (B1238610) biosynthesis. D-tyrosine has been shown to negatively regulate melanin synthesis by competitively inhibiting tyrosinase activity nih.govtandfonline.com. Methoxy-substituted derivatives have also demonstrated tyrosinase inhibitory effects. For example, a methoxy-substituted tyramine (B21549) derivative, Ph9, inhibited mushroom tyrosinase with an IC50 of 0.059 nM and human tyrosinase with 94.6% inhibition, exhibiting mixed-type inhibition researchgate.netmdpi.com. Another derivative, Ph6, showed non-competitive inhibition researchgate.net. These findings suggest that methoxy (B1213986) substitutions can enhance tyrosinase inhibitory potency, potentially through interactions with the enzyme's active site or by stabilizing enzyme-inhibitor complexes researchgate.netmdpi.comescholarship.org.

Modulation of L-Amino Acid Decarboxylase Activity

3-Methoxy-L-tyrosine (3-O-Methyldopa) is explicitly stated to be neither a substrate for nor an inhibitor of L-amino acid decarboxylase (AADC) activity sigmaaldrich.commedchemexpress.comsriramchem.com. AADC is crucial for converting L-DOPA to dopamine. This lack of interaction means that 3-Methoxy-L-tyrosine does not directly interfere with dopamine production from L-DOPA via this specific enzyme. However, 3-Methoxy-L-tyrosine is a marker for AADC deficiency, an inherited metabolic disorder affecting serotonin (B10506) and dopamine biosynthesis, where it is found to be elevated in cerebrospinal fluid, plasma, and urine nih.gov.

Uridine Diphosphate Glucuronosyltransferase (UGT) Inhibition

Information regarding the direct interaction of this compound or its specific analogues with Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes was not found in the provided search results.

Interactions with Monoamine Oxidase-B (MAO-B)

Monoamine Oxidase-B (MAO-B) is an enzyme involved in the oxidative deamination of biogenic amines, including dopamine. While direct interactions of this compound with MAO-B are not detailed in the provided snippets, related research indicates that MAO-B inhibitors are a therapeutic strategy for Parkinson's disease (PD) mdpi.combohrium.com. MAO-B inhibitors can reduce oxidative stress and impede cell proliferation mdpi.commdpi.com. Some studies suggest that while MAO-B metabolizes dopamine, other enzymes might be more significantly involved in dopamine catabolism in certain brain regions wikipedia.org. Furthermore, 3-Methoxy-tyramine hydrochloride is listed as a related compound, and methoxy-substituted derivatives of tyramine are being investigated for their potential biological activities sigmaaldrich.com. Research into MAO-B inhibitors often involves structural analysis of binding pockets and interactions with key residues like Tyr398 and Tyr435 mdpi.commdpi.comnih.gov.

Influence on Astrocyte-Mediated Dopaminergic Neuroprotection

3-Methoxy-L-tyrosine (3-O-Methyldopa) has been shown to inhibit the astrocyte-mediated protective effects of L-DOPA on dopaminergic neurons medchemexpress.commedchemexpress.comcaymanchem.comcaymanchem.comd-nb.info. In co-cultures of mesencephalic neurons and striatal astrocytes, L-DOPA treatment enhanced the viability of dopaminergic neurons. However, simultaneous treatment with 3-O-Methyldopa (10 or 100 µM) almost completely inhibited this neuroprotective effect d-nb.info. This inhibition is thought to occur by competing with L-DOPA, potentially by affecting the uptake or release of glutathione (B108866) from astrocytes, which is crucial for L-DOPA's neuroprotective action d-nb.info. Astrocytes themselves play a significant role in dopaminergic neuroprotection by secreting neurotrophic factors, producing antioxidants, and clearing waste products like α-synuclein aggregates frontiersin.orgnih.govmdpi.comuchile.clresearchgate.net. They can protect dopaminergic neurons against neurotoxins like 6-hydroxydopamine (6-OHDA) nih.govoup.com. The mechanism involves astrocytes secreting enzymes like GSTM2 via exosomes, which are then internalized by dopaminergic neurons to protect them against aminochrome (B613825) neurotoxicity nih.govuchile.clresearchgate.net.

Neurochemical and Neurophysiological Modulations

Blood-Brain Barrier Transport Mechanisms and Competition

The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances into the central nervous system. Amino acids, including tyrosine and its derivatives, are transported across the BBB primarily via carrier-mediated transport systems. The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a key transporter for large neutral amino acids, including tyrosine, and is highly expressed at the BBB mdpi.comnih.gov. LAT1 is known to be stereospecific, with a higher affinity for L-amino acids over D-amino acids frontiersin.org. Therefore, this compound might exhibit reduced transport efficiency via LAT1 compared to its L-isomer due to this stereospecificity frontiersin.org.

Studies on related compounds, such as 3-O-Methyldopa (3-OMD), indicate that methoxy-substituted tyrosine derivatives can compete with L-DOPA for transport across the BBB via LAT1 mdpi.comwikipedia.orgnih.gov. This competition can influence the availability of L-DOPA, a crucial precursor for dopamine synthesis, in the brain. While direct data for this compound is limited, its structural similarity suggests it could potentially interact with or compete for these amino acid transporters, affecting the uptake of other essential amino acids or neurotransmitter precursors mdpi.comwikipedia.orgnih.gov.

Effects on Noradrenergic Brain Activity

The noradrenergic system, which utilizes norepinephrine (B1679862) (NE) as its primary neurotransmitter, plays a crucial role in arousal, attention, and stress responses nih.govnih.gov. Norepinephrine is synthesized from tyrosine via a pathway involving dopamine nih.govdrugbank.compsychiatryonline.org. The metabolism of norepinephrine produces metabolites such as 3-methoxy-4-hydroxyphenylglycol (MHPG), which is considered an indicator of central nervous system noradrenergic activity nih.govpsychiatryonline.orgmedchemexpress.comoup.comva.gov.

Studies on tyrosine supplementation have shown it can influence norepinephrine synthesis and release, potentially reducing blood pressure in spontaneously hypertensive rats by increasing brain norepinephrine release pnas.org. Conversely, reduced brain norepinephrine metabolism has been observed in certain conditions, and tyrosine supplementation did not normalize this in obese mice, suggesting tyrosine availability may not always be the limiting factor nih.gov. While direct evidence for this compound's specific effects on NE synthesis or release is scarce, its structural similarity to tyrosine and its potential to interact with related metabolic pathways warrants consideration. Research on related methoxy-substituted compounds indicates their role as indicators of central nervous system noradrenergic activity medchemexpress.com.

Antioxidant Activities of Tyrosine Derivatives

Tyrosine derivatives, particularly those with phenolic hydroxyl groups, are known to possess antioxidant properties. These properties stem from their ability to scavenge free radicals and protect against oxidative stress nih.govmdpi.comacademie-sciences.frekb.egamegroups.cn. The presence of a methoxy group on the aromatic ring can also influence antioxidant activity by enhancing the stability of radical intermediates through resonance effects nih.govmdpi.comamegroups.cn.

Studies on various phenolic compounds, including those with methoxy substituents, have demonstrated their capacity to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) nih.govmdpi.com. For instance, methoxy groups have been noted to be beneficial for the antioxidant ability of compounds like melatonin, contributing to improved resonance stability of radicals nih.gov. Similarly, research on Schiff bases derived from ferulic acid, which contains both hydroxyl and methoxy groups, showed significant antioxidant activity ekb.eg. Compound 3e, a ferulic acid derivative, exhibited antioxidant activity with an IC50 of 15.98 µM, comparable to ascorbic acid ekb.eg. Another study found that a 5-iodoisatin (B1210601) Schiff base containing a 3-methoxy-4-hydroxy group (Compound 17) displayed the highest antioxidant activity with an IC50 value of 9.76 ± 0.03 µM in DPPH radical quenching assays researchgate.net. These findings suggest that the methoxy group, in conjunction with other functional groups like hydroxyls, can contribute positively to the antioxidant potential of tyrosine derivatives.

Advanced Synthetic Strategies for 3 Methoxy D Tyrosine and Its Derivatives

Isotopic Labeling for Research Applications

Deuterium (B1214612) Labeling for Metabolic Tracing

Deuterium labeling is a powerful tool in drug discovery and metabolic research, offering insights into pharmacokinetic profiles, metabolic pathways, and distribution within biological systems medchemexpress.commdpi.comunimi.itnih.gov. The substitution of hydrogen with deuterium can subtly alter a molecule's properties, such as its metabolic stability, by strengthening specific C-H bonds against enzymatic cleavage mdpi.comnih.gov.

A known deuterium-labeled analogue relevant to this class is 3-O-Methyldopa-d3, also identified as 3-Methoxy-L-tyrosine-d3 medchemexpress.com. The synthesis of such deuterated amino acids typically involves incorporating deuterium from heavy water (D2O) or other deuterated sources during chemical synthesis d-nb.info. General methods for deuterium incorporation into tyrosine derivatives include isotopic exchange reactions, often facilitated by catalytic systems like Palladium on Carbon (Pd/C) in the presence of aluminum and D2O, which promote selective H-D exchange mdpi.com. These labeled compounds are invaluable for mass spectrometry-based research, enabling the tracking of metabolic fate, distribution, and cellular localization with high precision unimi.it. Furthermore, deuteration can enhance the metabolic stability of compounds, potentially leading to improved pharmacokinetic properties and reduced formation of undesirable metabolites medchemexpress.commdpi.comnih.gov.

Table 1: Deuterium Labeling Strategies for 3-Methoxy-D-tyrosine and Related Compounds

| Labeling Strategy | Deuterium Incorporation Site(s) | Key Method/Precursor Highlight | Primary Application/Purpose | Relevant Search Result(s) |

| Isotopic Exchange | Aromatic ring, labile protons | Heavy water (D2O) at elevated temperatures, Pd/C-Al-D2O system | Metabolic tracing, pharmacokinetic studies, mass spectrometry-based analysis, improving ADME properties | medchemexpress.commdpi.comunimi.itd-nb.info |

| Specific Chemical Synthesis | Methyl group, aromatic ring | Deuterated building blocks, controlled H-D exchange reactions | Studying metabolic pathways, enhancing compound stability, bioisosteric replacement | medchemexpress.commdpi.comnih.govresearchgate.net |

Carbon-11 Radiolabeling for Positron Emission Tomography (PET) Studies

Carbon-11 (¹¹C) is a positron-emitting radionuclide widely employed in Positron Emission Tomography (PET) due to its ability to be incorporated into organic molecules without significantly altering their physicochemical properties openmedscience.commdpi.com. The short half-life of ¹¹C, approximately 20.4 minutes, necessitates the availability of on-site cyclotrons and the development of rapid, highly efficient synthetic methodologies for radiopharmaceutical preparation openmedscience.commdpi.com.

For tyrosine derivatives, including methoxy-substituted variants, common radiolabeling strategies often involve the introduction of the ¹¹C label into key functional groups. O-[¹¹C]methylation of phenolic hydroxyl groups is a prevalent method for synthesizing ¹¹C-labeled compounds with methoxy (B1213986) substituents, utilizing precursors like [¹¹C]methyl triflate ([¹¹C]CH₃OTf) or [¹¹C]methyl iodide ([¹¹C]CH₃I) mdpi.comcapes.gov.bracs.org. Other general ¹¹C labeling strategies include [¹¹C]carboxylation and direct [¹¹C]methylation openmedscience.com.

Specifically, [¹-¹¹C]tyrosine has been synthesized and utilized in PET studies to assess protein synthesis rates in various tissues, including tumors nih.govsnmjournals.org. Related methoxy-substituted tyrosine derivatives, such as 6-[¹¹C]methyl-m-tyrosine, have also been investigated for their potential in imaging neurodegenerative conditions by assessing sensitivity to dopaminergic terminal losses nih.gov. The development of efficient radiochemical transformations is crucial for expanding the synthetic versatility of ¹¹C, enabling the creation of novel PET tracers for a wide range of biological targets mdpi.com.

Table 2: Carbon-11 Radiolabeling Strategies for Tyrosine Derivatives for PET Studies

| Radiolabeling Strategy | Precursor Type | Key Reaction/Reagent | Primary Application/Purpose | Relevant Search Result(s) |

| O-[¹¹C]Methylation | Phenolic hydroxyl precursor | [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) or [¹¹C]methyl iodide | PET imaging of various biological targets, protein synthesis rate assessment, metabolic pathway studies | mdpi.comcapes.gov.bracs.org |

| [¹¹C]Methylation | Various organic functional groups | [¹¹C]Methyl iodide ([¹¹C]CH₃I) | General ¹¹C labeling strategy, incorporation into pharmaceutical compounds | openmedscience.commdpi.com |

| [¹¹C]Carboxylation | Carboxylic acid precursors | Not explicitly detailed for tyrosine derivatives | General ¹¹C labeling strategy for introducing a carboxyl group | openmedscience.com |

| Amino Acid Labeling | Tyrosine/Methionine derivatives | Synthesis of [¹¹C]tyrosine or [¹¹C]methionine | PET imaging of protein synthesis, tumor metabolism, brain function, specific receptor/transporter binding (e.g., dopamine) | acs.orgnih.govsnmjournals.orgnih.govmdpi.com |

Role in Disease Pathophysiology and As a Biochemical Marker

Inborn Errors of Metabolism

3-Methoxy-D-tyrosine, also known as 3-O-methyldopa (3-OMD), is a crucial biochemical marker for the diagnosis of Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare, inherited disorder affecting the synthesis of neurotransmitters. hmdb.canih.gov AADC deficiency is an inborn error of metabolism with an autosomal recessive inheritance pattern, resulting from mutations in the DDC gene. neurology.org This genetic defect leads to a severe combined deficiency of serotonin (B10506), dopamine (B1211576), norepinephrine (B1679862), and epinephrine. neurology.orgyoutube.com

Patients with AADC deficiency typically present with symptoms in the first few months of life, including weak muscle tone (hypotonia), developmental delays, and involuntary upward-rolling movements of the eyes known as oculogyric crises. rarediseases.orgmedlineplus.gov Other symptoms can include movement disorders like dystonia (sustained muscle contractions) and athetosis (writhing movements), as well as autonomic dysfunction, which can manifest as droopy eyelids (ptosis), nasal congestion, and poor temperature control. medlineplus.gov

The diagnosis of AADC deficiency is often guided by a characteristic profile of neurotransmitter metabolites in the cerebrospinal fluid (CSF). neurology.org In affected individuals, there are low levels of homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA), which are metabolites of dopamine and serotonin, respectively. neurology.org Conversely, there are elevated levels of L-dopa, 5-hydroxytryptophan (5-HTP), and notably, 3-O-methyldopa (3-OMD). neurology.orgresearchgate.net The accumulation of 3-OMD is a direct consequence of the AADC enzyme deficiency, as L-dopa is shunted towards an alternative metabolic pathway where it is methylated by catechol-O-methyltransferase (COMT) to form 3-OMD. wikipedia.org

Elevated concentrations of 3-OMD can be detected not only in the CSF but also in plasma and urine, making it a reliable and accessible biomarker for screening and diagnosis. nih.govresearchgate.net In fact, newborn screening programs have successfully utilized the measurement of 3-OMD in dried blood spots to identify infants with AADC deficiency, allowing for early diagnosis and intervention. nih.govnih.gov A study screening 127,987 newborns found that four infants with significantly elevated 3-OMD concentrations were all confirmed to have AADC deficiency, indicating a high positive-predictive rate for this screening method. nih.gov

| Biomarker | Typical Finding in AADC Deficiency | Body Fluid for Measurement |

|---|---|---|

| This compound (3-OMD) | Elevated | CSF, Plasma, Urine, Dried Blood Spots |

| L-dopa | Elevated | CSF |

| 5-hydroxytryptophan (5-HTP) | Elevated | CSF |

| Homovanillic acid (HVA) | Low | CSF |

| 5-hydroxyindoleacetic acid (5-HIAA) | Low | CSF |

While this compound is a primary indicator for AADC deficiency, its relevance extends to other inborn errors of metabolism, particularly those affecting the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several enzymes, including tyrosine hydroxylase. One such disorder is Sepiapterin (B94604) Reductase Deficiency (SRD).

SRD is an autosomal recessive disorder caused by mutations in the SPR gene, which encodes the sepiapterin reductase enzyme. orpha.netmedlineplus.gov This enzyme catalyzes the final step in the synthesis of BH4. A deficiency in sepiapterin reductase leads to a reduction in the production of dopamine and serotonin. orpha.net

Clinically, SRD presents with a broad spectrum of symptoms, including developmental delay, axial hypotonia, and a levodopa-responsive movement disorder, often with dystonia and oculogyric crises. orpha.netnih.gov Similar to AADC deficiency, symptoms may show diurnal fluctuation, worsening as the day progresses. orpha.net

The biochemical profile in SRD shares some similarities with AADC deficiency, including low levels of HVA and 5-HIAA in the CSF. drugbank.com However, a key distinguishing feature is the absence of elevated 3-OMD in SRD, which helps to differentiate it from AADC deficiency. nih.gov Instead, SRD is characterized by high levels of biopterin (B10759762) and sepiapterin in the CSF. drugbank.com Therefore, while this compound is not a direct marker for SRD, its measurement is crucial in the differential diagnosis of neurotransmitter disorders.

Neurodegenerative and Neurological Conditions

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a deficiency of dopamine in the striatum. nih.gov The standard treatment for PD is L-DOPA (levodopa), a precursor to dopamine that can cross the blood-brain barrier. mdpi.com

This compound plays a significant role in the context of L-DOPA therapy for Parkinson's disease. wikipedia.org When L-DOPA is administered, a portion of it is metabolized in the periphery by the enzyme catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD). wikipedia.org This metabolite has a much longer half-life (approximately 15 hours) compared to L-DOPA (about one hour), leading to its accumulation in the plasma and brain of patients on long-term L-DOPA treatment. wikipedia.org

The accumulation of 3-OMD is believed to have several negative consequences that may contribute to the side effects and reduced efficacy of L-DOPA therapy over time. nih.gov Research suggests that 3-OMD can compete with L-DOPA for transport across the blood-brain barrier, thereby reducing the amount of L-DOPA that reaches the brain to be converted into dopamine. wikipedia.org

Furthermore, some studies indicate that 3-OMD may have direct neurotoxic effects. It has been shown to induce cytotoxic effects through oxidative stress and a decrease in mitochondrial membrane potential in neuronal cell lines. nih.gov There is also evidence that 3-OMD can potentiate the toxicity of L-DOPA itself. nih.gov These findings suggest that the accumulation of 3-OMD may be involved in the development of motor complications associated with long-term L-DOPA therapy, such as dyskinesia (involuntary movements) and "on-off" fluctuations in motor performance. nih.gov

| Interaction/Effect | Proposed Mechanism | Potential Clinical Consequence |

|---|---|---|

| Competition with L-DOPA | 3-OMD and L-DOPA share the same transporter system across the blood-brain barrier. | Reduced L-DOPA bioavailability in the brain. |

| Neurotoxicity | Induction of oxidative stress and mitochondrial dysfunction. | Potential contribution to disease progression and L-DOPA-related side effects. |

| Potentiation of L-DOPA toxicity | Increased oxidative stress when combined with L-DOPA. | Exacerbation of neuronal damage. |

| Inhibition of dopamine release | Direct effect on dopaminergic neurons. | Reduced therapeutic effect of L-DOPA. |

The direct role of this compound in the pathophysiology of epilepsy is not as well-defined as its role in metabolic disorders. However, the broader context of amino acid metabolism and neurotransmitter systems is relevant to seizure disorders. Epilepsy is characterized by neuronal hyperexcitability, and imbalances in excitatory and inhibitory neurotransmission are key to its pathogenesis. jci.org

Research has explored the effects of various amino acids and their derivatives on seizure susceptibility. For instance, a halogenated aromatic amino acid, 3,5-dibromo-d-tyrosine, has been shown to have beneficial effects in experimental models of seizures, suggesting that modulation of amino acid pathways could be a therapeutic strategy. nih.gov

Given that this compound is a metabolite of L-dopa and is involved in the dopaminergic system, it may have indirect effects on seizure thresholds. The dopaminergic system is known to modulate neuronal excitability, and alterations in dopamine levels can influence seizure susceptibility. However, specific studies focusing on the direct pro- or anti-convulsant effects of this compound are limited. Further research is needed to elucidate any specific role of this compound in epilepsy. nih.gov

The monoamine hypothesis of depression posits that a deficiency in the neurotransmitters serotonin, norepinephrine, and dopamine is a key etiological factor. nih.gov Given that this compound is a metabolite of L-dopa, a precursor to dopamine, its levels can reflect alterations in the dopaminergic system, which is implicated in mood regulation.

Some research has suggested that 3-O-Methyldopa possesses antidepressant and neuroprotective activities. medchemexpress.com In a mouse model of depression, administration of 3-O-Methyldopa was found to improve depressive-like behaviors. medchemexpress.com However, the evidence for the therapeutic potential of tyrosine and its derivatives in depression is mixed. A double-blind clinical trial comparing L-tyrosine with the antidepressant imipramine and a placebo in patients with major depression found no evidence of antidepressant activity for tyrosine. nih.gov

The relationship between this compound and depression is complex and not fully understood. While alterations in its levels may be associated with depressive states due to its connection to the dopamine pathway, its direct causal role and therapeutic potential require further investigation. researchgate.net

Link to Other Systemic Diseases

While this compound is primarily recognized for its utility as a biomarker in specific neurological and metabolic disorders, emerging research has highlighted its potential relevance in the context of certain systemic diseases, most notably in the realm of oncology. Its appearance in biological fluids can be indicative of underlying pathological processes, including metabolic shifts associated with cancer.

Cancer-Related Metabolic Reprogramming and Tyrosine Phosphorylation

Cancer is characterized by profound alterations in cellular metabolism, a phenomenon termed metabolic reprogramming, which supports the increased bioenergetic and biosynthetic demands of tumor cells. Additionally, aberrant signaling pathways, often driven by dysregulated tyrosine phosphorylation, are a hallmark of many cancers and play a crucial role in driving malignant transformation and progression. While direct evidence detailing a functional role for this compound in actively driving these processes is limited, its presence as a metabolite in certain cancers points to its involvement in the broader landscape of tumor metabolism.

Metabolic Reprogramming in Cancer:

Tumor cells exhibit a distinct metabolic phenotype, often characterized by increased glucose uptake and fermentation to lactate, even in the presence of oxygen (the Warburg effect). This metabolic shift is not merely a byproduct of rapid proliferation but is an active reprogramming that provides cancer cells with a growth advantage. This reprogramming extends beyond glycolysis to include alterations in amino acid and lipid metabolism, which provide the necessary building blocks for macromolecule synthesis and support the maintenance of redox homeostasis. The metabolic environment of a tumor is a complex interplay of these altered pathways, influenced by oncogenes and tumor suppressor genes.

Tyrosine Phosphorylation in Cancer:

Tyrosine phosphorylation is a key post-translational modification that regulates a wide array of cellular processes, including proliferation, survival, and migration. In cancer, the signaling networks governed by tyrosine kinases are often hyperactivated due to mutations, gene amplification, or overexpression of receptor tyrosine kinases. This leads to constitutive activation of downstream pathways that drive tumor growth and survival. Tyrosine kinase signaling is intricately linked to the metabolic reprogramming observed in cancer cells, as it can directly phosphorylate and regulate the activity of metabolic enzymes, thereby coordinating metabolic fluxes to meet the demands of the transformed cell. Tyrosine phosphorylation is a widespread post-translational modification that is essential for promoting the metabolic reprogramming of cancer cells nih.gov.

This compound as a Cancer Biomarker:

The presence of this compound, also known as 3-O-methyldopa, has been identified as a potential biomarker in certain types of cancer, particularly those of neuroectodermal origin. Its detection in urine and plasma is associated with altered catecholamine metabolism, a characteristic feature of these tumors.

For instance, studies have demonstrated the presence of 3-methoxytyrosine in the urine of patients with melanoma metastases nih.gov. In the context of neuroblastoma, a common childhood cancer, elevated levels of 3-O-methyldopa in plasma have been associated with a poor prognosis, particularly in high-risk patients. nih.govresearchgate.net High expression of 3-O-methyldopa is associated with a worse prognosis in patients with metastatic tumors nih.gov. In neuroblastoma, plasma concentrations of 3-methoxytyramine and normetanephrine provide a highly accurate diagnostic test and may also offer potential for prognostic risk stratification nih.gov. One study found that 94 out of 96 neuroblastoma patients had elevated concentrations of 3-methoxytyramine or normetanephrine nih.gov.

The following table summarizes findings related to this compound as a biomarker in cancer:

| Cancer Type | Sample Type | Finding | Significance |

| Melanoma | Urine | Presence of 3-methoxytyrosine | Indication of metastatic disease nih.gov |

| Neuroblastoma | Plasma | Elevated levels of 3-O-methyldopa | Associated with poor prognosis in high-risk patients nih.govresearchgate.net |

| Neuroblastoma | Plasma | Elevated levels of 3-methoxytyramine | High diagnostic accuracy and potential for risk stratification nih.gov |

While the role of this compound as a biomarker is increasingly recognized, further research is necessary to elucidate its precise functional involvement, if any, in the intricate processes of cancer-related metabolic reprogramming and tyrosine phosphorylation. Its presence is a clear indicator of a disturbed metabolic state within the tumor, but whether it is a passive byproduct or an active contributor to cancer pathophysiology remains an area for future investigation.

Analytical Methodologies for Detection and Quantification of 3 Methoxy D Tyrosine

Chromatographic Techniques

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for the analysis of specific compounds like 3-Methoxy-D-tyrosine from complex biological or chemical samples. mdpi.com The primary chromatographic methods employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) is one of the most frequently used methods for the analysis of amino acid derivatives due to its versatility and high separation efficiency. mdpi.comipp.pt For this compound and related compounds, reverse-phase (RP) HPLC is a common approach. mdpi.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The purity of this compound standards is often assessed by HPLC, with purities of ≥98% being typical. sigmaaldrich.combdg.co.nz Specific methods have been developed for related compounds that are applicable to this compound. For instance, a method for N-Carbamoyl-3-methoxy-O,alpha-dimethyl-L-tyrosine utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com HPLC can be coupled with various detectors, including ultraviolet (UV), fluorescence, and electrochemical detectors (ECD), the latter being particularly sensitive for electroactive compounds like tyrosine derivatives. ipp.ptmdpi.com A review of HPLC-ECD methods highlighted its use for neurotransmitters and their metabolites, including 3-methoxy-L-tyrosine (an isomer of the D-form), demonstrating its applicability in neurochemical research. mdpi.com

Table 1: Example HPLC Parameters for Analysis of Tyrosine Derivatives

| Parameter | Description | Source |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | mdpi.comsielc.com |

| Stationary Phase (Column) | Newcrom R1 (special reverse-phase with low silanol (B1196071) activity) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a formic acid or phosphoric acid modifier. | sielc.com |

| Detection | UV, Electrochemical Detection (ECD), Mass Spectrometry (MS) | ipp.ptsielc.com |

| Application | Purity assessment, quantification in biological fluids, pharmacokinetic studies. | sigmaaldrich.comsielc.com |

Gas Chromatography (GC) is another powerful separation technique known for its high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). ipp.pt However, for non-volatile and thermally labile molecules like amino acids and their derivatives, direct analysis by GC is not feasible. Therefore, a crucial prerequisite for GC analysis of compounds like this compound is a chemical derivatization step. ipp.pttcichemicals.com Derivatization converts the polar functional groups (e.g., carboxyl and amino groups) into more volatile and thermally stable derivatives. tcichemicals.comtue.nl

Common derivatization reagents include silylating agents, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which convert active hydrogens to trimethylsilyl (B98337) (TMS) ethers and esters. tcichemicals.commdpi.com Another approach involves acylation followed by esterification, for instance, using pentafluoropropyl chloroformate (PFPCF) to create N,O-pentafluoropropoxycarbonyl pentafluoropropyl esters. researchgate.net A study on the GC-MS analysis of L-DOPA and its 3-O-methyl metabolite (a related compound) utilized N,O-acetylation and subsequent esterification with pentafluorobenzyl (PFB) bromide for sensitive detection by electron capture negative ion mass spectrometry. tue.nl Though highly sensitive, the requirement for this multi-step sample preparation can make GC-based methods more time-consuming compared to HPLC. ipp.pt

Table 2: GC Derivatization for Amino Acid Analysis

| Derivatization Strategy | Reagents | Purpose | Source |

|---|---|---|---|

| Silylation | BSA (N,O-Bis(trimethylsilyl)acetamide), BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMCS (Chlorotrimethylsilane) | Increases volatility and thermal stability by converting -OH, -NH, and -COOH groups to TMS derivatives. | tcichemicals.com |

| Acylation/Esterification | Pentafluorobenzyl (PFB) bromide, Pentafluoropropyl chloroformate (PFPCF) | Creates volatile fluoroacyl/fluoroalkyl esters suitable for GC and sensitive electron capture detection. | tue.nlresearchgate.net |

| Methoxyamination + Silylation | Methoxylamine hydrochloride followed by a silylating agent (e.g., BSTFA). | Specifically for keto-containing compounds, but also used to protect other groups before silylation. | tcichemicals.com |

Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in narrow-bore capillaries, offering advantages such as short analysis times, high resolution, and minimal sample consumption. colby.edunih.gov It is particularly well-suited for the analysis of charged species and for chiral separations—distinguishing between enantiomers like D- and L-tyrosine. colby.educhromatographyonline.com

The separation mechanism in CE is based on the differential migration of analytes in an electric field. colby.edu For chiral separations of amino acids, a chiral selector is typically added to the background electrolyte (BGE) or running buffer. chromatographyonline.com These selectors form transient diastereomeric complexes with the enantiomers, which have different electrophoretic mobilities, thus enabling their separation. A study demonstrated the separation of D- and L-tyrosine enantiomers using a chiral ionic liquid, 1-ethyl-3-methyl imidazole (B134444) L-tartrate, as a chiral ligand in the buffer. chromatographyonline.com Other common chiral selectors include cyclodextrins. mdpi.com The high resolving power of CE is highlighted by its ability to separate peptides that differ only by the substitution of a single D-tyrosine for an L-tyrosine. colby.edu

Table 3: Typical Capillary Electrophoresis Conditions for Chiral Amino Acid Separation

| Parameter | Description | Source |

|---|---|---|

| Instrument | Capillary Electrophoresis system with UV or Diode Array Detector (DAD) | chromatographyonline.commdpi.com |

| Capillary | Untreated fused silica, typically 25-75 µm inner diameter. | colby.edu |

| Background Electrolyte (BGE) | Buffer (e.g., borate, phosphate) containing a chiral selector. | chromatographyonline.commdpi.com |

| Chiral Selector Example | Chiral ionic liquids (e.g., [EMIM][L-Tar]), Cyclodextrins. | chromatographyonline.commdpi.com |

| Applied Voltage | High voltage, typically 15-30 kV. | chromatographyonline.com |

| Injection | Hydrodynamic or electrokinetic injection. | chromatographyonline.com |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions and is a powerful tool for both identifying and quantifying chemical compounds with high specificity and sensitivity. It is often coupled with a chromatographic separation step (e.g., LC-MS, GC-MS) but can also be used with direct ionization sources.

Tandem mass spectrometry, also known as MS/MS, is a premier technique for the targeted quantification of low-abundance molecules in complex mixtures. ipp.ptwikipedia.org The method involves multiple stages of mass analysis. In the most common mode for quantification, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the first mass spectrometer (MS1) is set to isolate a specific ion corresponding to the analyte of interest (the precursor ion). This precursor ion is then fragmented through collision-induced dissociation (CID), and the second mass spectrometer (MS2) is set to detect one or more specific fragment ions (product ions). nih.gov

This precursor-to-product ion transition is highly specific to the analyte's chemical structure, which significantly reduces chemical noise and enhances detection sensitivity. nih.gov For accurate quantification, a stable isotope-labeled internal standard, such as 3-(Methoxy-d3)-tyrosine, is often used. bdg.co.nz This standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, enabling precise correction for sample loss during preparation and analysis. LC-MS/MS methods have been successfully developed for the simultaneous quantification of related modified tyrosines in biological samples like plasma, achieving low limits of detection. mdpi.com

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of solid, liquid, and gaseous samples at atmospheric pressure with little to no sample preparation. nih.govwikipedia.org The DART source generates excited, metastable helium atoms that initiate a cascade of reactions with atmospheric water to produce protonated water clusters. jeol.com These clusters then ionize the sample molecules via proton transfer, typically forming protonated molecules [M+H]⁺ in the positive ion mode. wikipedia.org

This "soft" ionization technique minimizes fragmentation, making it suitable for obtaining molecular weight information quickly. wikipedia.org DART is well-known for the rapid screening of a wide variety of compounds, including illicit drugs, pesticides, and chemical warfare agents, directly from surfaces. nih.gov While specific applications for this compound are not widely documented, a study on other modified tyrosines (3-nitro-l-tyrosine and 3-chloro-l-tyrosine) highlighted DART coupled with tandem mass spectrometry as a potential approach that offers extremely simple and quick sample preparation. mdpi.com The speed and minimal sample preparation make DART-MS a promising tool for high-throughput screening applications where the presence of this compound needs to be quickly assessed. scienceopen.com

Advanced Spectroscopic and Structural Elucidation Methods

The precise characterization of this compound and its interactions within biological systems relies on sophisticated analytical techniques capable of providing detailed structural and electronic information. Advanced spectroscopic and crystallographic methods are indispensable for elucidating the three-dimensional structure of this compound and understanding its binding mechanisms with enzymatic targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed for unambiguous signal assignment.

In a standard achiral solvent, the NMR spectra of D- and L-enantiomers are identical. Therefore, the spectral data for 3-Methoxy-DL-tyrosine (the racemic mixture) accurately represent the chemical shifts for this compound. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The signals for this compound can be assigned based on their chemical shift (δ) in parts per million (ppm), multiplicity (singlet, doublet, multiplet), and integration (number of protons).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

These NMR methodologies are fundamental for verifying the identity and purity of synthesized this compound and for studying its behavior in solution.

X-ray Crystallography for Enzyme-Ligand Complexes

X-ray crystallography is a premier technique for determining the high-resolution, three-dimensional structure of molecules in their solid, crystalline state. In the context of this compound, this method is particularly valuable for visualizing how the molecule binds to the active site of an enzyme, revealing the precise atomic interactions that govern molecular recognition and catalysis.

While a crystal structure specifically for an enzyme complexed with this compound is not prominently available in public databases, highly relevant insights can be drawn from studies on enzymes with closely related ligands. A notable example is the structural analysis of a mutant tyrosine phenol-lyase (TPL) from Citrobacter freundii complexed with 3-bromo-DL-phenylalanine. researchgate.net Tyrosine phenol-lyase is an enzyme that can be used for the synthesis of L-tyrosine and its analogs. ontosight.ai The M379A mutant of this enzyme is a robust catalyst for preparing tyrosines with bulky substituents at the 3-position, a category that includes this compound. researchgate.net

The study of the M379A TPL mutant with 3-bromo-DL-phenylalanine provides a structural blueprint for how the enzyme's active site accommodates 3-substituted tyrosine derivatives.

The findings from the M379A TPL structure demonstrate that the active site can adapt to accommodate bulky substituents at the 3-position of the phenyl ring. researchgate.net This structural flexibility is crucial for the enzyme's ability to process or be inhibited by a range of tyrosine analogs. Such crystallographic studies are essential for structure-based drug design, allowing for the rational development of specific enzyme inhibitors or the engineering of enzymes with novel catalytic functions. The insights gained are directly applicable to understanding the potential interactions between this compound and its target enzymes.

Table of Compounds

Future Directions and Emerging Research Avenues for 3 Methoxy D Tyrosine

Development of Novel Therapeutic Strategies Based on 3-Methoxy-D-tyrosine Modulation

The therapeutic landscape for D-amino acids is rapidly expanding, with research demonstrating their potential in treating a range of conditions including neurological diseases, tissue injury, and cancer. researchgate.netmdpi.com For this compound, future therapeutic strategies are likely to focus on its unique structural and functional characteristics.

One promising avenue is the development of peptides incorporating this compound. The inclusion of D-amino acids can enhance the biostability of peptides by making them resistant to enzymatic degradation, which translates to a longer half-life in the body and potentially more efficient drug delivery systems. mdpi.com Patents have already been filed for pro-angiogenic peptides containing this compound, intended for treating vascular disorders where blood vessel growth is needed, such as in peripheral artery disease and myocardial ischemia. google.comgoogleapis.com These peptides, derived from the endothelial differentiation gene receptor 3 (EDG3), could form the basis of therapies for conditions involving insufficient blood supply or dysfunctional endothelia. google.comgoogleapis.com

Furthermore, the role of D-amino acids as modulators of the N-methyl-D-aspartate (NMDA) receptor presents another significant therapeutic angle. mdpi.comnih.gov While much of the focus has been on D-serine and D-aspartate, exploring how this compound or its derivatives might interact with the NMDA receptor could open up new treatments for neurological and psychiatric disorders like schizophrenia and Alzheimer's disease. nih.govnih.gov Research into D-amino acid oxidase (DAAO) inhibitors, which increase the levels of endogenous D-amino acids, has shown promise in improving symptoms of schizophrenia. nih.govnih.gov Investigating the interaction of this compound with DAAO and other enzymes could lead to the development of novel inhibitors or modulators with improved specificity and efficacy.

Finally, the potential anti-cancer properties of D-amino acids are an area of active investigation. researchgate.netmdpi.com Studies have shown that some D-amino acids can inhibit the growth of cancer cells. mdpi.com Future research could explore if this compound, either alone or as part of a larger molecule like an antibody-drug conjugate, exhibits cytotoxic activity against tumor cells. google.com

Advanced Preclinical Models for Elucidating Biological Roles

To fully understand the therapeutic potential of this compound, sophisticated preclinical models are essential. The development of such models will be crucial for elucidating its precise biological functions and mechanisms of action.

In Vivo Models: Animal models will continue to be vital. For instance, mouse models of sepsis and pneumonia have been used to test the in vivo effects of various D-amino acids. oup.com Similar models could be employed to assess the efficacy of this compound in various disease states. Furthermore, genetically engineered mouse models, such as those with altered D-amino acid oxidase (DAO) activity, can provide insights into the metabolism and physiological roles of D-amino acids. researchgate.net The use of such models could help determine the metabolic pathways involving this compound and its potential impact on the levels of other amino acids. researchgate.net

Cell-Based Assays: In vitro models, such as cell cultures, are invaluable for high-throughput screening and mechanistic studies. For example, the effect of D-amino acids on the attachment of bacteria to human alveolar cells has been studied using A549 cells. oup.com Similar assays could be designed to investigate the influence of this compound on cellular processes like adhesion, proliferation, and apoptosis in both healthy and diseased cells, including cancer cell lines. mdpi.comgoogle.com

Genetic Code Expansion: A cutting-edge approach involves the use of genetic code expansion to incorporate D-amino acids directly into proteins in vivo. frontiersin.org This technique allows for the production of large, heterochiral proteins containing D-amino acids at specific sites. frontiersin.org Applying this to this compound would enable researchers to study its effects on protein structure and function with unprecedented precision, potentially leading to the design of novel enzymes and therapeutic proteins with enhanced properties. frontiersin.org

Integration of Multi-Omics Data for Comprehensive Pathway Mapping

A comprehensive understanding of the biological role of this compound requires a systems-level approach. The integration of data from various "omics" disciplines will be instrumental in mapping the metabolic and signaling pathways in which this compound participates.

Metabolomics, in particular, will play a central role. Advanced analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-ESI-MS/MS) can now quantify a wide range of metabolites, including amino acids and their derivatives, in biological samples like plasma and urine. nih.gov Applying these methods to studies involving this compound administration or modulation will help identify its metabolic fate and its impact on broader metabolic networks, such as tryptophan and tyrosine metabolism. nih.gov

Combining metabolomic data with genomics, transcriptomics, and proteomics will provide a more complete picture. For example, identifying genes and proteins whose expression levels change in response to this compound could reveal its downstream targets and signaling cascades. This multi-omics approach will be crucial for building comprehensive pathway maps and identifying key nodes that can be targeted for therapeutic intervention.

Exploration of Stereoisomer-Specific Activities and Applications

The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, a key area of future research is the detailed exploration of the stereoisomer-specific activities of this compound compared to its L-enantiomer, 3-Methoxy-L-tyrosine.

It is well-established that D-amino acids can have distinct physiological functions from their L-counterparts. nih.gov For instance, while L-amino acids are the building blocks of proteins, D-amino acids can act as neuromodulators or components of bacterial cell walls. nih.gov The L-isomer of 3-methoxydopa (3-O-methyldopa) is a known metabolite of L-DOPA and can cross the blood-brain barrier, with implications for Parkinson's disease treatment. medchemexpress.com Investigating whether this compound shares these properties or has entirely different neuroactive effects is a critical research question.

Enzymes often exhibit strict stereoselectivity. pu-toyama.ac.jp Studying the interaction of both the D- and L-isomers of 3-methoxy-tyrosine with various enzymes, such as D-amino acid oxidase, L-amino acid deaminase, and different aminotransferases, will be essential to understand their metabolic pathways and potential for enzymatic synthesis. nih.govrsc.org This knowledge is not only fundamental to understanding their biological roles but also crucial for developing stereoselective production methods.

Expanding Biocatalytic Synthesis for Industrial Scale Production

As the therapeutic and industrial applications of this compound become more apparent, the need for efficient and scalable production methods will grow. Biocatalysis, using enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. rsc.org

Several enzymatic strategies for producing D-amino acids have been developed and could be adapted for this compound. nih.gov These include:

Kinetic Resolution: Using enzymes that selectively act on one enantiomer in a racemic mixture, leaving the other enantiomer in high purity. rsc.org

Stereoinversion Cascades: Multi-enzyme systems that can convert an L-amino acid into its corresponding D-amino acid. rsc.org For example, a cascade involving an L-amino acid deaminase and a D-amino acid dehydrogenase could be a viable route. rsc.org

Asymmetric Reductive Amination: The direct conversion of a prochiral α-keto acid into a D-amino acid using a D-amino acid dehydrogenase. nih.gov This method is particularly attractive due to the low cost of the starting materials. nih.gov

Transamination: The use of D-amino acid aminotransferases (DAATs) to synthesize D-amino acids from their corresponding α-keto acids. nih.govd-aminoacids.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 3-Methoxy-D-tyrosine, and what key spectral markers should be observed?

- Methodological Answer : Confirming the structure requires a combination of 1H/13C NMR and mass spectrometry (MS) . In NMR, the methoxy group (-OCH3) appears as a singlet near δ 3.7 ppm (1H) and δ 55–60 ppm (13C). Aromatic protons from the tyrosine backbone typically show splitting patterns between δ 6.5–7.2 ppm. High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 211.22 (C10H13NO4). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions to ensure enantiomeric purity?

- Methodological Answer : Synthesis often starts with D-tyrosine , followed by methoxy group introduction via O-methylation using methyl iodide (CH3I) in the presence of a base (e.g., NaH) under anhydrous conditions. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are essential to prevent side reactions. Chiral purity is maintained using enantioselective catalysts (e.g., palladium with chiral ligands) or enzymatic resolution. Post-synthesis, chiral HPLC (e.g., with a Chiralpak® column) validates enantiomeric excess (>98%) .

Q. How can HPLC be optimized for quantifying this compound in complex biological matrices?

- Methodological Answer : Use a C18 reverse-phase column with a mobile phase of acetonitrile:water (15:85 v/v) containing 0.1% trifluoroacetic acid (TFA) for ion-pairing. Detection at 280 nm (aromatic absorbance) ensures sensitivity. For complex samples (e.g., plasma), pre-column derivatization with dansyl chloride improves detection limits. Calibration curves should span 0.1–100 µM, with recovery rates validated using spiked matrices .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported enzymatic inhibition data of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in enzyme sources (e.g., recombinant vs. native tyrosine hydroxylase) or assay conditions (pH, cofactors like tetrahydrobiopterin). To address this:

Standardize protocols using purified enzymes and validated kinetic parameters (Km, Vmax).

Compare inhibition curves under identical buffer systems (e.g., 50 mM phosphate, pH 6.8).

Verify compound purity via HPLC and NMR, as impurities (e.g., DL mixtures) can skew results .

Q. What experimental strategies are employed to investigate the role of this compound in modulating neurotransmitter synthesis pathways?

- Methodological Answer : Use radiolabeled 14C-3-Methoxy-D-tyrosine to trace incorporation into catecholamines (dopamine, norepinephrine) in in vitro neuronal models. Pair this with knockout cell lines (e.g., tyrosine hydroxylase-deficient PC12 cells) to isolate metabolic pathways. LC-MS/MS quantifies downstream metabolites, while siRNA silencing identifies regulatory genes. Comparative studies with structural analogs (e.g., m-tyrosine) clarify positional isomer effects .

Q. What are the challenges in assessing the in vivo stability of this compound, and how can isotopic labeling techniques address these?

- Methodological Answer : Challenges include rapid hepatic metabolism and blood-brain barrier permeability . To track stability:

Administer deuterated (D2) this compound and monitor via LC-HRMS in plasma and cerebrospinal fluid.

Use microdialysis probes in rodent models for real-time pharmacokinetic profiling.

Compare half-lives with prodrug derivatives (e.g., ester-protected forms) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.